

Allomaltol: A Technical Guide to its Physical and Chemical Properties

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Compound of Interest

Compound Name: **5-Hydroxy-2-methyl-4H-pyran-4-one**

Cat. No.: **B134861**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Allomaltol, systematically known as **5-hydroxy-2-methyl-4H-pyran-4-one**, is a naturally occurring organic compound. It is a structural isomer of the well-known flavoring agent, maltol. [1] As a member of the pyranone family, Allomaltol and its derivatives are subjects of growing interest in medicinal chemistry and drug development due to their potential biological activities, including anticancer and neuroprotective effects.[2][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of Allomaltol, detailed experimental considerations for its synthesis and analysis, and an exploration of its role in biological signaling pathways.

Physical and Chemical Properties

Allomaltol presents as a white crystalline solid with a characteristic sweet, caramel-like odor.[1] It is a stereoisomer of maltol and shares many similar properties.[1] While one source suggests high stability and solubility in water, another indicates it is insoluble in water but soluble in alcohol; this discrepancy suggests that its aqueous solubility may be limited and further empirical validation is recommended.[1][2]

Table 1: Physical Properties of Allomaltol

Property	Value	Reference(s)
Appearance	White crystalline solid	[1]
Odor	Sweet, caramel-like	[1]
Melting Point	166 °C	[1]
Boiling Point	285.5 °C at 760 mmHg	[1]
Density	1.348 g/cm³	[1]
Flash Point	127.7 °C	[1]
Refractive Index	1.56	[1]
LogP	0.65380	[1]

Table 2: Chemical Identifiers for Allomaltol

Identifier	Value	Reference(s)
Molecular Formula	C ₆ H ₆ O ₃	[4]
Molecular Weight	126.11 g/mol	[4]
IUPAC Name	5-hydroxy-2-methylpyran-4-one	[2]
CAS Number	644-46-2, 98612-41-0	[1] [2]
Synonyms	2-Methyl-5-hydroxy-(4H)-pyran-4-one, 2-Methyl-5-hydroxy-1,4-pyrone, 3-Hydroxy-6-Methyl-4-pyrone	[1] [4]

Synthesis and Characterization

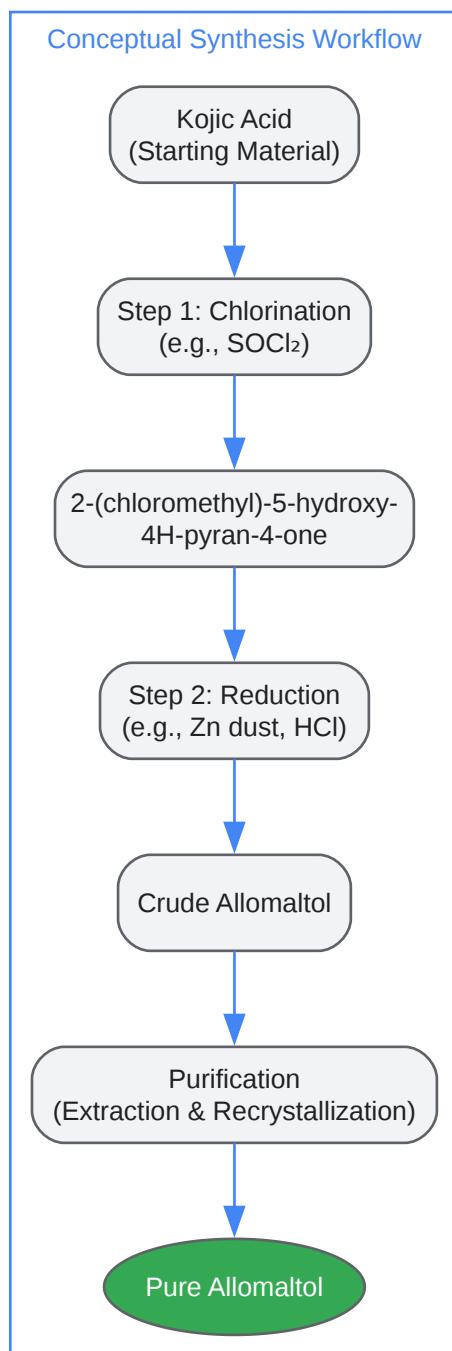
Synthesis Protocols

A common synthetic route to Allomaltol starts from the readily available kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one).[\[3\]](#)

Conceptual Two-Step Synthesis from Kojic Acid:

- Chlorination: Kojic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl_2), to convert the primary alcohol group at the 2-position into a chloromethyl group, yielding 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one.
- Reduction: The resulting chloromethyl intermediate is then subjected to reduction. This is typically achieved using zinc powder in an acidic medium (e.g., concentrated HCl in water). The zinc reduces the chloromethyl group to a methyl group, affording the final product, Allomaltol.^[5] The reaction mixture is then neutralized, and the product is extracted using an organic solvent like dichloromethane, followed by purification, often via recrystallization from a suitable solvent such as isopropanol.^[5]

Derivatives of Allomaltol can be synthesized through various reactions, notably aldol condensation. By reacting Allomaltol with different aldehydes in the presence of a catalyst like triethylene diamine (DABCO), functional groups can be added at the 6-position of the pyranone ring.^[3]



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Fig. 1: Conceptual workflow for Allomaltol synthesis.

Spectroscopic Analysis

Definitive structural confirmation of Allomaltol requires a combination of spectroscopic techniques.

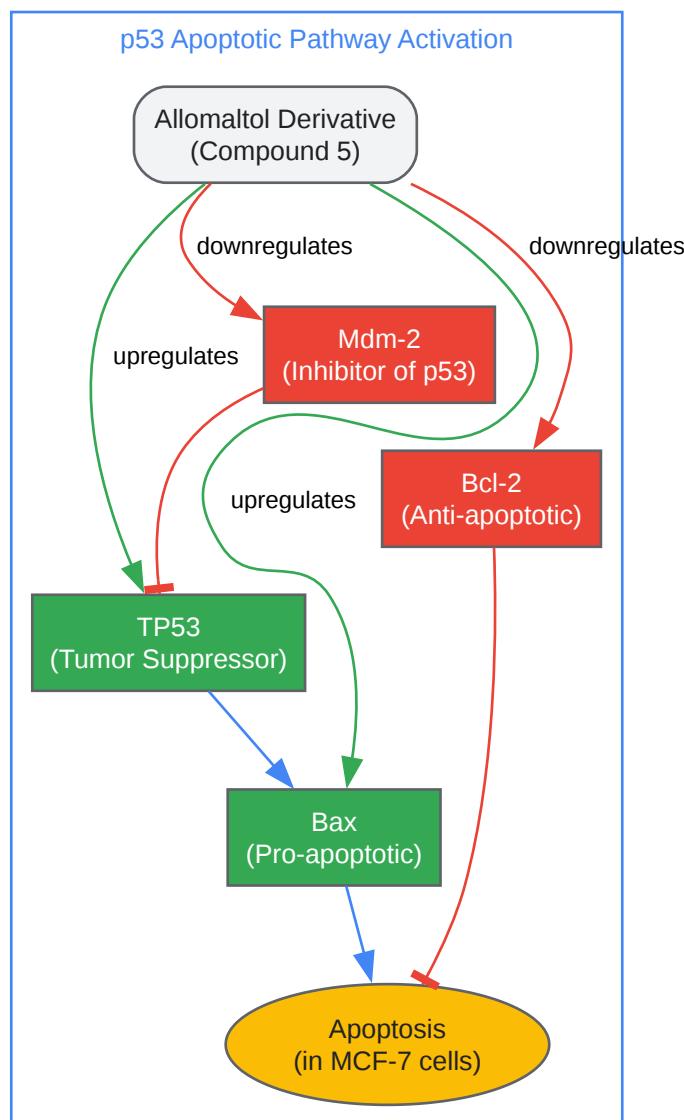
- ^1H NMR (Proton Nuclear Magnetic Resonance): The ^1H NMR spectrum is expected to show distinct signals corresponding to the different protons. Key expected signals include:
 - A singlet for the methyl group ($-\text{CH}_3$) protons, likely in the δ 2.0-2.5 ppm range.
 - Two distinct signals for the vinyl protons on the pyranone ring, appearing as doublets or singlets depending on coupling, typically in the δ 6.0-8.0 ppm region.
 - A broad singlet for the hydroxyl ($-\text{OH}$) proton, whose chemical shift is concentration and solvent-dependent.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The proton-decoupled ^{13}C NMR spectrum should display six distinct signals for the six carbon atoms:
 - A signal for the methyl carbon ($-\text{CH}_3$), typically upfield (δ 15-25 ppm).
 - Signals for the sp^2 hybridized carbons of the pyranone ring, including the carbonyl carbon ($\text{C}=\text{O}$) which will be significantly downfield ($\delta > 170$ ppm).
 - Signals for the C-O and C=C carbons within the heterocyclic ring.
- IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands to identify are:
 - A broad band in the $3200\text{-}3600\text{ cm}^{-1}$ region, characteristic of the O-H stretching vibration of the hydroxyl group.
 - A strong, sharp absorption band around $1600\text{-}1660\text{ cm}^{-1}$, corresponding to the C=O (ketone) stretching vibration.^[6]
 - Bands in the $1500\text{-}1600\text{ cm}^{-1}$ region for C=C stretching vibrations within the ring.^[6]
 - C-H stretching bands just below 3000 cm^{-1} for the methyl group.
- MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. In electron ionization (EI-MS), Allomaltol would be expected to show a molecular ion (M^+) peak at an m/z value corresponding to its molecular weight (126.11). The fragmentation pattern can provide further structural information.

Biological Activity and Signaling Pathways

While research on Allomaltol itself is emerging, studies on its derivatives and its isomer, maltol, have revealed significant interactions with key cellular signaling pathways, particularly those involved in cell fate and stress response.

p53-Mediated Apoptosis in Cancer Cells

A study on novel derivatives of Allomaltol has demonstrated potent anti-cancer activity.^[7] Specifically, a derivative bearing a 3,4-dichlorobenzyl piperazine moiety was found to decrease the viability of MCF-7 (luminal A) and MDA-MB-231 (triple-negative) breast cancer cell lines.^[7] In MCF-7 cells, this compound was shown to activate the p53 apoptotic pathway. This activation is characterized by the overexpression of the pro-apoptotic genes TP53 and Bax and the concurrent suppression of the anti-apoptotic genes Mdm-2 and Bcl-2.^[7] This shift in the balance of pro- and anti-apoptotic proteins ultimately leads to programmed cell death.



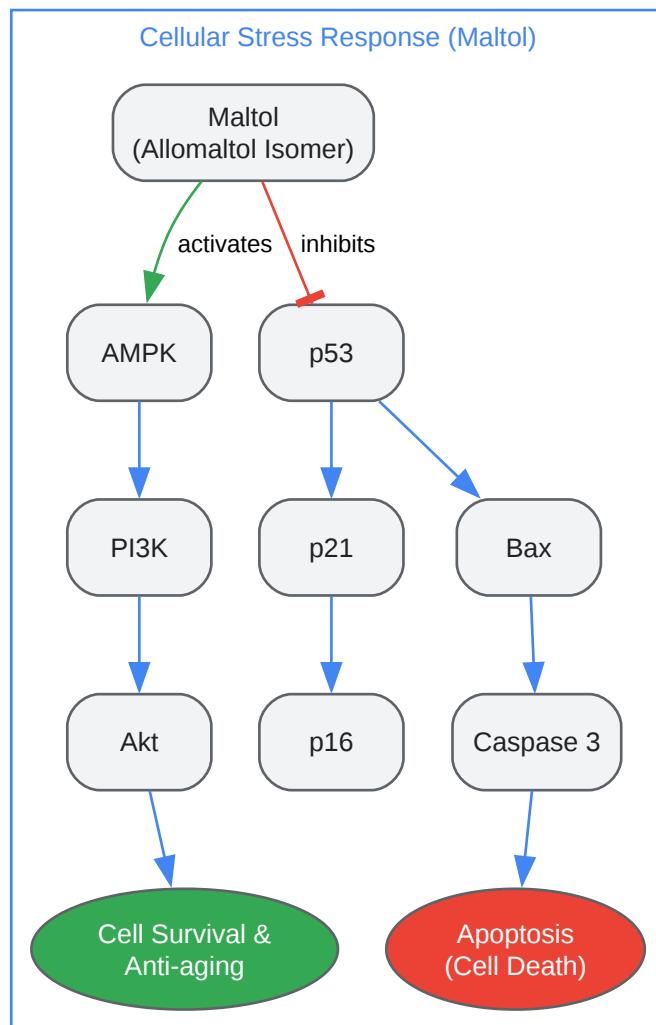
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Fig. 2: Allomaltol derivative action on the p53 pathway.

Modulation of Stress and Aging Pathways by Isomer Maltol

Research on Allomaltol's isomer, maltol, provides further insight into the potential biological targets for this class of compounds. Maltol has been shown to protect against cisplatin-induced nephrotoxicity and D-galactose-induced aging through the modulation of interconnected signaling pathways.^{[8][9]} These studies highlight the involvement of the AMPK-mediated PI3K/Akt pathway and the p53/p21/p16 pathway.^{[8][9][10]} Maltol was found to suppress

apoptosis by inhibiting p53 activity, thereby reducing the expression of Bax and caspase 3.^[9] Concurrently, it activates the pro-survival PI3K/Akt pathway. This dual action suggests a sophisticated mechanism for cellular protection against oxidative stress and toxic insults, a property that warrants investigation for Allomaltol and its derivatives.



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